molecular formula C14H11ClN4O5 B12632783 Methyl 5-(3-chloro-4-methylphenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Methyl 5-(3-chloro-4-methylphenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Cat. No.: B12632783
M. Wt: 350.71 g/mol
InChI Key: IUOAIADSKHKEMQ-UHFFFAOYSA-N
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Description

Methyl 5-(3-chloro-4-methylphenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound belonging to the pyrazole family. . This compound, with its unique structural features, holds promise for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-chloro-4-methylphenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. Common reagents used in these reactions include hydrazine derivatives, chlorinating agents, and nitrosating agents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of Methyl 5-(3-chloro-4-methylphenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme LmPTR1, which is crucial for the survival of the Leishmania parasite . The compound’s binding to the active site of the enzyme disrupts its function, leading to the death of the parasite .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

What sets Methyl 5-(3-chloro-4-methylphenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitroso group, in particular, is relatively rare in pyrazole derivatives and contributes to its potent biological effects .

Properties

Molecular Formula

C14H11ClN4O5

Molecular Weight

350.71 g/mol

IUPAC Name

methyl 5-(3-chloro-4-methylphenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate

InChI

InChI=1S/C14H11ClN4O5/c1-6-3-4-7(5-8(6)15)18-12(20)9-10(14(22)24-2)16-19(17-23)11(9)13(18)21/h3-5,9,11H,1-2H3

InChI Key

IUOAIADSKHKEMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=C3C(=O)OC)N=O)Cl

Origin of Product

United States

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